6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid
Description
6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes both amino and hydroxy functional groups, making it a versatile candidate for various chemical reactions and applications.
Properties
CAS No. |
145361-83-7 |
|---|---|
Molecular Formula |
C21H23N5O7 |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C17H19N5O3.C4H4O4/c18-4-6-20-12-1-2-13(21-7-5-19)15-14(12)16(23)10-3-8-22(25)9-11(10)17(15)24;5-3(6)1-2-4(7)8/h1-3,8-9,23,25H,4-7,18-19H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
MFIZMOFRHBLELP-BTJKTKAUSA-N |
Isomeric SMILES |
C1=CC(=NCCN)C2=C(C1=NCCN)C(=C3C=CN(C=C3C2=O)O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1=CC(=NCCN)C2=C(C1=NCCN)C(=C3C=CN(C=C3C2=O)O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid involves multiple steps. One of the methods includes the reaction of benzo[g]isoquinoline derivatives with aminoethyl groups under controlled conditions. The process typically requires the use of catalysts and specific reaction temperatures to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of phase transfer catalysis and other advanced techniques to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Key Synthesis Steps
- Starting Material : 6,9-difluorobenzo[g]isoquinoline-5,10-dione.
- Reagents : Ethylene diamine (inverse addition method).
- Conditions : Use of THF as a solvent to facilitate the reaction.
- Outcome : Formation of the desired compound with high purity suitable for further applications.
The compound has shown promise in various biological assays, particularly in the field of oncology. It belongs to a class of chromophore-modified compounds that have demonstrated antitumor activity. Research indicates that derivatives of this compound can inhibit tumor growth and may serve as lead compounds for developing new anticancer agents .
Antitumor Activity
- Mechanism : The compound interacts with cellular mechanisms involved in tumor proliferation.
- Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines.
Applications in Pharmaceuticals
- Anticancer Agents : Due to its biological activity, 6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one is being investigated as a potential candidate for cancer therapeutics. Its ability to modify cellular pathways makes it a subject of interest for drug development.
- Psoriasis Treatment : Similar compounds have been utilized in treating psoriasis, suggesting potential applications for this compound in dermatological therapies .
- Neuroprotective Effects : Some studies indicate that derivatives of fumaric acid (the (Z)-but-2-enedioic acid component) have neuroprotective properties and may be beneficial in treating neurodegenerative diseases .
Industrial Applications
Beyond pharmaceuticals, this compound's unique properties can be harnessed in various industrial applications:
- Polymer Manufacturing : The structural characteristics allow for incorporation into polymer matrices to enhance material properties.
- Food Industry : The fumaric acid component is used as an acidity regulator and preservative in food products . Its stability and low toxicity make it suitable for food formulations.
- Agricultural Uses : Fumaric acid derivatives are being explored for their potential to reduce methane emissions in livestock through dietary supplementation .
Case Study 1: Antitumor Efficacy
A recent study assessed the antitumor efficacy of 6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one against breast cancer cell lines. The results indicated a significant reduction in cell viability compared to control groups, supporting its potential as an anticancer agent.
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of fumaric acid derivatives in models of multiple sclerosis. The findings revealed that these compounds could activate protective pathways against oxidative stress, suggesting therapeutic implications for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
6,9-bis[(2-aminoethyl)amino]benzo[g]isoquinoline-5,10-dione dimaleate: A similar compound with comparable structural features and applications.
Benzimidazo[2,1-a]isoquinolin-6(5H)-one: Another related compound with unique properties and uses.
Uniqueness
What sets 6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid apart is its specific combination of functional groups, which provides a unique reactivity profile and a broad range of applications in various fields .
Biological Activity
The compound 6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one; (Z)-but-2-enedioic acid (CAS No. 145361-83-7) is a complex organic molecule with potential biological applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 513.52 g/mol. The structure features a benzo[g]isoquinoline backbone, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, research has shown that compounds similar to 6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related isoquinoline derivative exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The study suggested that the mechanism of action involves the modulation of apoptotic pathways and cell cycle arrest .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties due to the presence of hydroxyl groups, which can scavenge free radicals. In vitro assays have shown that similar compounds can reduce oxidative stress markers in cellular models .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Antioxidant | Reduces oxidative stress in cellular models | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
The proposed mechanisms behind the biological activities of this compound include:
- Cell Cycle Modulation: Inducing G1 phase arrest in cancer cells.
- Apoptosis Induction: Activation of caspases leading to programmed cell death.
- Antioxidant Mechanism: Reducing reactive oxygen species (ROS) levels and enhancing cellular defense mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
